molecular formula C11H14N2O4S B1393061 dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 1251564-21-2

dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No. B1393061
M. Wt: 270.31 g/mol
InChI Key: YEAUVCAZXZEALI-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are typically synthesized from 3-amino-4-cyano-2-thiophenecarboxamides .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-c]pyridine derivatives are diverse and depend on the specific substituents present on the molecule .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Cyclizations : The compound has been synthesized through reactions involving 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to various heterocyclization products. Quantum chemical calculations have been used to study the tautomeric equilibrium of these compounds, indicating the versatility of this compound in synthetic chemistry (Chigorina, Bespalov, & Dotsenko, 2019).

  • Characterization and Structural Analysis : In-depth characterization of related compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur has been carried out. X-ray crystallography and DFT analyses reveal details about their molecular structure and intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).

Applications in Pharmaceutical Synthesis

  • Catalytic Applications : The compound has been explored as a catalyst in pharmaceutical synthesis, particularly in acylation and esterification reactions. This shows its potential role in the synthesis of complex pharmaceutical compounds (Sun Ji-gu, 2014).

  • Formation of Novel Compounds : The compound has been used as a starting material in the synthesis of various novel heterocyclic compounds, demonstrating its utility in creating new pharmacologically relevant structures (Akimoto, Kawai, Nomura, Nagao, Kawachi, & Sugimura, 1977).

Bioactivity and Potential Therapeutic Applications

  • Antioxidant Activity : Some derivatives synthesized from dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate have shown significant antioxidant activity. This indicates potential therapeutic applications in conditions where oxidative stress is a factor (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

  • Synthesis of Mutagens : The compound has been used in the synthesis of mutagenic compounds, suggesting its role in studies related to genetic mutations and cancer research (Akimoto et al., 1977).

Future Directions

The future directions for research on “dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development .

properties

IUPAC Name

dimethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-10(14)8-6-3-4-13(11(15)17-2)5-7(6)18-9(8)12/h3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAUVCAZXZEALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
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dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

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